N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-fluorophenyl)oxamide
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Description
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-fluorophenyl)oxamide is a useful research compound. Its molecular formula is C16H12FN3O4 and its molecular weight is 329.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide is 329.08118403 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Green Synthesis and Antioxidant Potential
Research indicates efficient synthesis methods for compounds similar to the one , utilizing green chemistry principles. For instance, Zaheer et al. (2015) described a green synthesis approach for N′-benzylidene-2-(2-fluorobiphenyl) propanehydrazides, highlighting significant reductions in reaction times and improvements in yields. These compounds exhibited promising antioxidant potential, underscoring their relevance in pharmaceutical applications, particularly those bearing 2-hydroxy substituents (Zaheer et al., 2015).
Antimicrobial Activities
Karanth et al. (2018) synthesized novel Schiff base benzamides through the ring opening of thienylidene azlactones, evaluating their antimicrobial activities. Several derivatives displayed potent antimicrobial properties, with compound 5e showing significant growth inhibition of Candida albicans and Pseudomonas aeruginosa. This suggests the potential of such compounds in developing new antimicrobial agents (Karanth et al., 2018).
Synthesis and Anticonvulsant Activities
Another study by Shaquiquzzaman et al. (2012) focused on the synthesis of pyrimidine-5-carbonitrile derivatives, evaluating their anticonvulsant and neurotoxicity effects. Some compounds showed high activity in preventing seizures at relatively low doses, indicating their potential in anticonvulsant drug development (Shaquiquzzaman et al., 2012).
Anticancer and Antipsychotic Potentials
Research by Kaur et al. (2012) synthesized compounds with potential antipsychotic and anticonvulsant activities, showing the broad therapeutic potential of similar chemical structures. Compound 5l emerged as highly active, further emphasizing the pharmaceutical applicability of such compounds (Kaur et al., 2012).
Properties
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c17-11-3-1-2-4-12(11)19-15(21)16(22)20-18-8-10-5-6-13-14(7-10)24-9-23-13/h1-8H,9H2,(H,19,21)(H,20,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJHJYXQERKSHQ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.